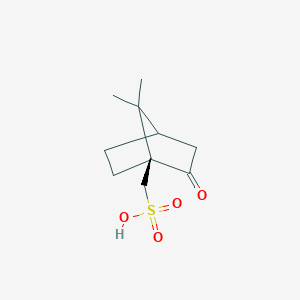

(+)-Camphor-10-sulfonic acid

Cat. No. B028844

Key on ui cas rn:

3144-16-9

M. Wt: 232.30 g/mol

InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).

Name

chondroitin 4-sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Two

|

Name

|

chondroitin 4-sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Five

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was kept overnight at 4° C. for the coupling reaction

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Subsequently, the mixture was concentrated to 1 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on a PD-10 column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

their concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).

Name

chondroitin 4-sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Two

|

Name

|

chondroitin 4-sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Five

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was kept overnight at 4° C. for the coupling reaction

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Subsequently, the mixture was concentrated to 1 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on a PD-10 column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

their concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).

Name

chondroitin 4-sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Two

|

Name

|

chondroitin 4-sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Five

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was kept overnight at 4° C. for the coupling reaction

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Subsequently, the mixture was concentrated to 1 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on a PD-10 column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

their concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).

Name

chondroitin 4-sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Two

|

Name

|

chondroitin 4-sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Five

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was kept overnight at 4° C. for the coupling reaction

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Subsequently, the mixture was concentrated to 1 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on a PD-10 column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

their concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).

Name

chondroitin 4-sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CSA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

sodium borate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

reactant

|

|

Smiles

|

N#CBr

|

Step Two

|

Name

|

chondroitin 4-sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

Step Five

|

Name

|

CSA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Six

|

Name

|

sodium borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

B([O-])([O-])[O-].[Na+].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was kept overnight at 4° C. for the coupling reaction

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Subsequently, the mixture was concentrated to 1 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on a PD-10 column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

their concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |